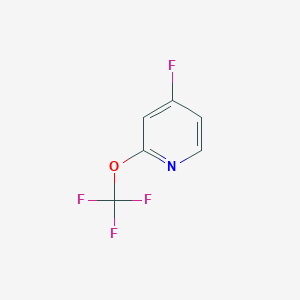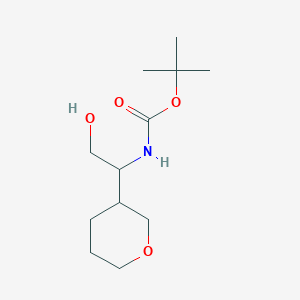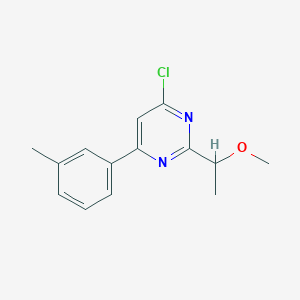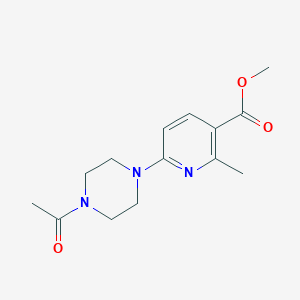![molecular formula C18H27N3O B11791430 2-amino-1-[(2S)-2-[[benzyl(cyclopropyl)amino]methyl]pyrrolidin-1-yl]propan-1-one](/img/structure/B11791430.png)
2-amino-1-[(2S)-2-[[benzyl(cyclopropyl)amino]methyl]pyrrolidin-1-yl]propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-1-[(2S)-2-[[benzyl(cyclopropyl)amino]methyl]pyrrolidin-1-yl]propan-1-one is a complex organic compound with a unique structure that includes a pyrrolidine ring, a benzyl group, and a cyclopropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-[(2S)-2-[[benzyl(cyclopropyl)amino]methyl]pyrrolidin-1-yl]propan-1-one typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the benzyl and cyclopropyl groups. One common synthetic route involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.
Introduction of the Benzyl Group: This step often involves a nucleophilic substitution reaction where a benzyl halide reacts with the pyrrolidine ring.
Introduction of the Cyclopropyl Group: This can be done through a cyclopropanation reaction, where a cyclopropyl carbine is added to the molecule.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-amino-1-[(2S)-2-[[benzyl(cyclopropyl)amino]methyl]pyrrolidin-1-yl]propan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
2-amino-1-[(2S)-2-[[benzyl(cyclopropyl)amino]methyl]pyrrolidin-1-yl]propan-1-one has a wide range of scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies of enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-amino-1-[(2S)-2-[[benzyl(cyclopropyl)amino]methyl]pyrrolidin-1-yl]propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-amino-2-methyl-1-propanol: This compound has a similar amino group but lacks the complex structure of the pyrrolidine ring and the benzyl and cyclopropyl groups.
Uniqueness
The uniqueness of 2-amino-1-[(2S)-2-[[benzyl(cyclopropyl)amino]methyl]pyrrolidin-1-yl]propan-1-one lies in its complex structure, which includes multiple functional groups and rings. This complexity allows for a wide range of chemical reactions and interactions, making it a valuable compound for scientific research and industrial applications.
Propriétés
Formule moléculaire |
C18H27N3O |
|---|---|
Poids moléculaire |
301.4 g/mol |
Nom IUPAC |
2-amino-1-[(2S)-2-[[benzyl(cyclopropyl)amino]methyl]pyrrolidin-1-yl]propan-1-one |
InChI |
InChI=1S/C18H27N3O/c1-14(19)18(22)21-11-5-8-17(21)13-20(16-9-10-16)12-15-6-3-2-4-7-15/h2-4,6-7,14,16-17H,5,8-13,19H2,1H3/t14?,17-/m0/s1 |
Clé InChI |
ZLOPRPKMUOQPSM-JRZJBTRGSA-N |
SMILES isomérique |
CC(C(=O)N1CCC[C@H]1CN(CC2=CC=CC=C2)C3CC3)N |
SMILES canonique |
CC(C(=O)N1CCCC1CN(CC2=CC=CC=C2)C3CC3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


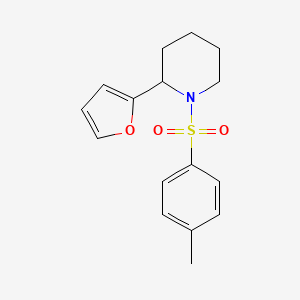
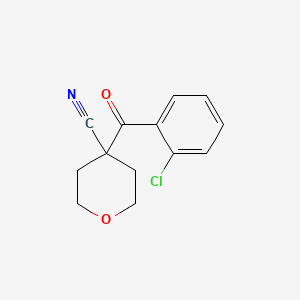
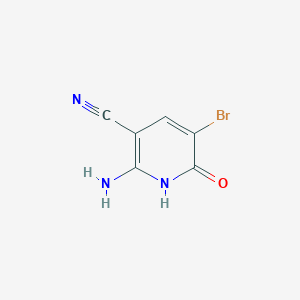
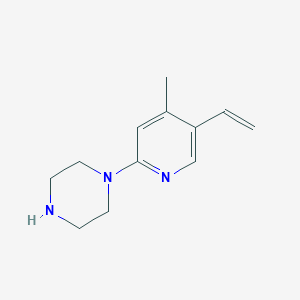
![6-(3,4-Dimethylphenyl)-3-(piperidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11791364.png)
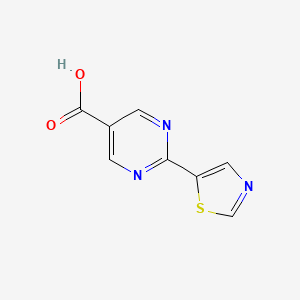
![1-Cyclopropyl-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B11791370.png)
